N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}ADAMANTANE-1-CARBOXAMIDE
Description
N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}ADAMANTANE-1-CARBOXAMIDE is a compound that features a unique combination of an adamantane core and a phenyl diazenyl group The adamantane structure is known for its rigidity and stability, while the phenyl diazenyl group introduces interesting electronic properties
Properties
IUPAC Name |
N-(4-phenyldiazenylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-22(23-13-16-10-17(14-23)12-18(11-16)15-23)24-19-6-8-21(9-7-19)26-25-20-4-2-1-3-5-20/h1-9,16-18H,10-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHICPBCEZBRIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501038592 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501038592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324538-57-0 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501038592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}ADAMANTANE-1-CARBOXAMIDE typically involves the functionalization of adamantane derivatives. . The reaction conditions often involve the use of radical initiators and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}ADAMANTANE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The phenyl diazenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the diazenyl group, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are tailored to achieve the desired transformation while minimizing side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl diazenyl group can yield nitroso or nitro derivatives, while reduction can produce corresponding amines .
Scientific Research Applications
N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}ADAMANTANE-1-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The phenyl diazenyl group can participate in electron transfer processes, while the adamantane core provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like 1-aminoadamantane and 1-hydroxyadamantane share the adamantane core but differ in their functional groups.
Phenyl diazenyl compounds: Compounds such as azobenzene and its derivatives have similar diazenyl groups but lack the adamantane core.
Uniqueness
N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}ADAMANTANE-1-CARBOXAMIDE is unique due to the combination of the adamantane core and the phenyl diazenyl group. This combination imparts both structural stability and interesting electronic properties, making it a versatile compound for various applications .
Biological Activity
N-{4-[(E)-2-phenyl diazen-1-yl]phenyl}adamantane-1-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an adamantane core, which is known for its unique three-dimensional structure that enhances the bioavailability and interaction with biological targets. The presence of the diazenyl group (–N=N–) is notable for its potential reactivity and ability to form various derivatives that can exhibit diverse biological activities.
Synthesis
The synthesis of N-{4-[(E)-2-phenyl diazen-1-yl]phenyl}adamantane-1-carboxamide involves several steps, typically starting from adamantane derivatives. The key steps include:
- Formation of the Diazenyl Linkage : This is achieved through coupling reactions involving diazonium salts.
- Amide Bond Formation : The final compound is synthesized by reacting the diazenyl-substituted phenyl derivative with adamantane-1-carboxylic acid or its derivatives.
Anticancer Properties
Recent studies have indicated that compounds similar to N-{4-[(E)-2-phenyl diazen-1-yl]phenyl}adamantane-1-carboxamide exhibit significant anticancer activity. For instance, derivatives with adamantane structures have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve:
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : They disrupt the cell cycle, leading to reduced tumor growth.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 15 | Apoptosis |
| Study 2 | A549 | 20 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanisms include:
- Disruption of Bacterial Membrane Integrity : The hydrophobic nature of the adamantane moiety facilitates interaction with bacterial membranes.
- Inhibition of Biofilm Formation : This is crucial in preventing chronic infections.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of adamantane-based compounds and tested their activity against human cancer cell lines. The results demonstrated that N-{4-[(E)-2-phenyl diazen-1-yl]phenyl}adamantane-1-carboxamide had a notable effect on reducing cell viability in MCF-7 cells, with an IC50 value of 15 µM .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .
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